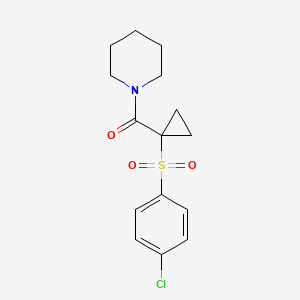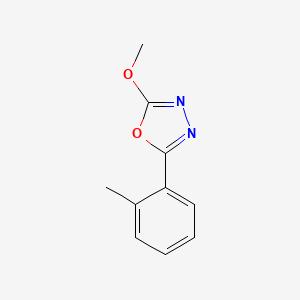
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone is a complex organic compound characterized by its unique structural features It contains a cyclopropyl group, a piperidine ring, and a sulfonyl group attached to a chlorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Final Assembly: The final step involves coupling the chlorophenyl moiety with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine ring.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group can form strong hydrogen bonds with biological macromolecules. The compound’s overall structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-((4-Methylphenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- (1-((4-Fluorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- (1-((4-Bromophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
Uniqueness
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s specific arrangement of functional groups provides a distinct profile in terms of solubility, stability, and overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C15H18ClNO3S |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)sulfonylcyclopropyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H18ClNO3S/c16-12-4-6-13(7-5-12)21(19,20)15(8-9-15)14(18)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2 |
InChI-Schlüssel |
QUJFREQSEDILST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)



![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)


![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)




